molecular formula C10H9FN2O B2425210 5-Fluoro-N-methyl-1H-indole-2-carboxamide CAS No. 518059-00-2

5-Fluoro-N-methyl-1H-indole-2-carboxamide

Cat. No.: B2425210
CAS No.: 518059-00-2
M. Wt: 192.193
InChI Key: PMNXOXOIGGZVDS-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position and a carboxamide group at the 2-position of the indole ring enhances the compound’s chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    N-Methylation: The next step involves the N-methylation of 5-fluoroindole. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Carboxamide Formation: The final step is the formation of the carboxamide group at the 2-position. This can be done by reacting the N-methyl-5-fluoroindole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Fluoro-N-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the N-methyl and carboxamide groups.

    N-Methylindole: Lacks the fluorine and carboxamide groups.

    Indole-2-carboxamide: Lacks the fluorine and N-methyl groups.

Uniqueness

5-Fluoro-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNXOXOIGGZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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